molecular formula C19H17F3N4O2 B2765225 1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396678-06-0

1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2765225
CAS No.: 1396678-06-0
M. Wt: 390.366
InChI Key: UMOWLFTUUASUNB-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-hydroxy-2-phenylethyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further substituted with a 3-(trifluoromethyl)benzyl group. The hydroxy group enhances hydrophilicity, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-8-4-5-13(9-15)10-23-18(28)16-11-26(25-24-16)12-17(27)14-6-2-1-3-7-14/h1-9,11,17,27H,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWLFTUUASUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves "click" chemistry methods that allow for the efficient formation of the triazole ring. The presence of functional groups such as hydroxy and trifluoromethyl significantly influences its biological properties.

Chemical Structure

PropertyValue
Molecular FormulaC18H18F3N5O2
Molecular Weight460.4 g/mol
CAS NumberNot available
SMILESCC@HC1=CC=CC=C1N(C2=CC=C(C(F)(F)F)C=C2)N=N1C(=O)N

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibition against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of triazole derivatives:

  • Compound A (similar structure): IC50 = 5 µg/mL against Staphylococcus aureus.
  • Compound B (parent compound): IC50 = 10 µg/mL against Escherichia coli.

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Inhibition Studies

A recent evaluation showed:

  • IC50 Values :
    • COX-1: 19.45 ± 0.07 μM
    • COX-2: 23.8 ± 0.20 μM

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole compounds. The following trends have been observed:

  • Substituent Effects : Electron-withdrawing groups (like trifluoromethyl) generally enhance activity against certain targets.
  • Ring Modifications : Variations in the phenyl ring substituents can lead to significant changes in both antimicrobial and anti-inflammatory activities.

Table: SAR Data Summary

Substituent TypeActivity Change
Electron-donating groupsDecrease in activity
Electron-withdrawing groupsIncrease in activity
Alkyl vs. Aryl substituentsVariable effects depending on chain length

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

This compound has shown promise as an anticancer agent. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. A study highlighted that triazole-based inhibitors exhibited potent activity against c-Met with low micromolar IC50 values, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

The antimicrobial properties of triazole compounds have been extensively studied. The incorporation of the 1H-1,2,3-triazole moiety has been associated with enhanced activity against a range of pathogens, including bacteria and fungi. For example, derivatives of triazoles have been shown to exhibit significant antifungal activity against strains resistant to conventional treatments .

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective properties. Compounds structurally related to this compound have been investigated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress . This makes them potential candidates for treating neurodegenerative diseases.

Agricultural Applications

Pesticide Development

The unique properties of this compound lend themselves to applications in agricultural science, particularly in the development of novel pesticides. Triazole compounds are known for their fungicidal properties and are utilized in agricultural formulations to combat fungal diseases in crops. The introduction of trifluoromethyl groups enhances the biological activity and stability of these compounds, making them effective agents against a variety of plant pathogens .

Plant Growth Regulators

Research also indicates that certain triazole derivatives can act as plant growth regulators. They influence hormonal pathways within plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where reducing chemical inputs is crucial .

Material Science Applications

Polymer Chemistry

The incorporation of triazole moieties into polymer backbones has been explored for creating materials with enhanced thermal and mechanical properties. The unique bonding characteristics of the triazole ring can lead to improved cross-linking in polymer matrices, resulting in materials with better durability and resistance to degradation .

Sensors and Catalysts

Triazole derivatives have also found applications in sensor technology and catalysis. Their ability to coordinate with metal ions makes them suitable for developing sensors capable of detecting various analytes. Furthermore, they serve as catalysts in organic reactions due to their unique electronic properties .

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of c-Met KinasesDemonstrated potent inhibition with IC50 values < 0.005 µM; potential preclinical candidate for cancer treatment .
Research on Antimicrobial PropertiesAntifungal ActivityExhibited significant activity against resistant strains; suggested as a lead compound for new antifungal agents .
Neuroprotection StudyNeuroprotective EffectsShowed modulation of neuroinflammatory pathways; potential application in neurodegenerative disease therapies .
Agricultural Application StudyPesticide DevelopmentEnhanced fungicidal activity; promising results against a range of plant pathogens .
Material Science ResearchPolymer ChemistryImproved thermal stability and mechanical properties in polymer composites containing triazole derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituents on Triazole (Position 1) Substituents on Amide Nitrogen Key Properties/Applications Reference
Target Compound 2-Hydroxy-2-phenylethyl 3-(Trifluoromethyl)benzyl Enhanced solubility (hydroxy), lipophilicity (CF₃)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Anticancer activity; crystal structure studied
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 1-Hydroxy-3-phenylpropan-2-yl Chiral center; potential CNS activity
1-(3-(Trifluoromethyl)benzyl)-5-amino-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 3-(Trifluoromethyl)benzyl 4-Methylbenzyl Amino group enhances hydrogen bonding
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) Benzo[d][1,3]dioxol-5-ylmethyl Phenyl Antifungal activity; melting point 170–173°C
N-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide-related compound) None (parent structure) 2-Fluorobenzyl Antiepileptic activity; lacks hydroxy group

Key Differences and Implications

  • Hydroxy Group : The target compound’s 2-hydroxy-2-phenylethyl group distinguishes it from analogs like Rufinamide derivatives, which lack hydroxy substituents. This group may improve aqueous solubility and enable hydrogen bonding in biological targets .
  • Trifluoromethyl Substitution : The 3-(trifluoromethyl)benzyl group enhances lipophilicity compared to compounds with chlorophenyl or methoxyphenyl groups (e.g., ZIPSEY, LELHOB). The CF₃ group also increases metabolic stability by resisting oxidative degradation .
  • Amino vs. Hydroxy Substituents: Compound 3e () and the target compound differ in substituent polarity. The amino group in 3e may facilitate stronger hydrogen bonding, while the hydroxy group in the target compound offers a balance between hydrophilicity and steric bulk .

Preparation Methods

Reaction Mechanism

The hydrazone derivative undergoes ring-opening upon reaction with ammonia, followed by cyclocondensation to form the triazole core. Substituted phenyl groups on the hydrazone precursor dictate the substituents on the final triazolecarboxamide. For the target compound, the 2-hydroxy-2-phenylethyl and 3-(trifluoromethyl)benzyl groups would originate from appropriately substituted hydrazones.

Optimization Parameters

  • Temperature : 45°–150°C (optimal: 65°–85°C)
  • Time : 0.5–12 hours (optimal: 1.5–6 hours)
  • Ammonia : 1.2–15 mol per mol hydrazone.

A representative synthesis from the patent achieved 97% purity using 39.7 g of hydrazone derivative, 150 mmol ammonia, and 100 g water at 80°C for 3 hours.

Organocatalytic Enamine-Azide Cycloaddition

Organocatalytic methods, such as those described by Sampad et al., utilize enamine intermediates formed from ketones and amines to react with azides. This approach is highly regioselective and avoids metal catalysts.

Synthetic Workflow

  • Enamine Formation : A ketone precursor (e.g., 2-hydroxy-2-phenylethyl ketone) reacts with a primary amine (e.g., propargyl amine) to form an enamine.
  • Cycloaddition : The enamine undergoes [3+2] cycloaddition with an azide (e.g., 3-(trifluoromethyl)benzyl azide) to yield the triazole core.

Key Advantages

  • Regioselectivity : Produces 1,4,5-trisubstituted triazoles exclusively.
  • Catalyst Efficiency : Diethylamine or proline (10–20 mol%) suffices.
  • Functional Group Tolerance : Compatible with electron-withdrawing (e.g., trifluoromethyl) and donating groups.

Multi-Step Functional Group Assembly

For complex triazolecarboxamides, multi-step strategies involving sequential functionalization are often employed.

Stepwise Synthesis

  • Triazole Core Formation : Click chemistry (CuAAC) between an alkyne (e.g., propargyl alcohol) and an azide (e.g., 3-(trifluoromethyl)benzyl azide) generates the 1,2,3-triazole.
  • Carboxamide Coupling : The triazole-4-carboxylic acid is activated (e.g., via thionyl chloride) and coupled with 2-hydroxy-2-phenylethylamine using HATU or EDCI.

Yield and Purity Considerations

  • Click Chemistry : Yields >85% with Cu(I) catalysts.
  • Amide Coupling : Yields 70–90% depending on activating reagents.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Aqueous Cyclocondensation Water, 65°–85°C, 1.5–6 hours 85–97% Solvent-free, high purity Limited to compatible hydrazones
Organocatalytic Cycloaddition DMSO, 50°–80°C, 2–48 hours 70–90% Regioselective, metal-free Long reaction times
Multi-Step Assembly Sequential reactions, organic solvents 60–85% Flexibility in functionalization Lower overall yield

Optimization Strategies

Solvent Selection

  • Aqueous Systems : Ideal for reducing environmental impact but may limit substrate solubility.
  • Polar Aprotic Solvents (DMSO, DMF) : Enhance reaction rates in organocatalytic routes but require post-remediation.

Catalyst Development

  • Proline Derivatives : Improve enantioselectivity in triazole formation.
  • Copper-Free Click Chemistry : Reduces metal contamination in pharmaceutical applications.

Scalability

  • Continuous Flow Reactors : Recommended for aqueous cyclocondensation to maintain temperature control.
  • Microwave Assistance : Reduces reaction times in organocatalytic methods by 50–70%.

Q & A

Q. Critical conditions :

  • Solvent choice : Ethanol improves solubility of aromatic intermediates, while DMSO accelerates reaction rates but may complicate purification.
  • Catalyst loading : Excess Cu(I) can lead to side reactions; optimize to 5–10 mol%.
  • Temperature control : Higher temperatures (>60°C) risk triazole ring decomposition.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Core methods :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 3:1) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify triazole protons (δ 7.8–8.2 ppm), hydroxyethyl group (δ 4.5–5.0 ppm), and trifluoromethyl benzyl (δ 4.3–4.6 ppm for CH₂).
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Basic: How can researchers design initial biological activity assays for this compound?

Q. Stepwise approach :

In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

Enzyme inhibition : Target kinases or microbial enzymes (e.g., CYP450) via fluorescence-based assays.

Antimicrobial testing : Use agar dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent-only blanks.

Advanced: What strategies optimize synthesis yield and purity when encountering low yields or impurities?

Q. Systematic optimization via Design of Experiments (DOE) :

  • Variables : Solvent polarity, catalyst loading, temperature, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate pure product .

Q. Troubleshooting :

  • Low yield : Increase azide/alkyne stoichiometry (1.2:1) or switch to microwave-assisted synthesis for faster cycloaddition .
  • Impurities : Add scavengers (e.g., EDTA for Cu residues) or employ HPLC (C18 column, acetonitrile/water mobile phase) for final purification .

Advanced: How can computational methods predict and enhance the compound’s bioactivity?

Q. Key approaches :

  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds between the triazole ring and active-site residues .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values from similar triazoles to predict potency .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Software : Schrödinger Suite, GROMACS, or Open Babel for descriptor calculation.

Advanced: How should researchers resolve contradictory biological activity data across studies?

Q. Methodological reconciliation :

Verify synthesis protocols : Ensure identical intermediates, catalysts, and purification steps. Cross-reference NMR/MS data with literature .

Assay standardization : Re-test under controlled conditions (e.g., same cell passage number, serum-free media).

Orthogonal assays : Combine MTT with apoptosis flow cytometry or Western blotting (e.g., caspase-3 activation) to confirm cytotoxicity mechanisms .

Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .

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